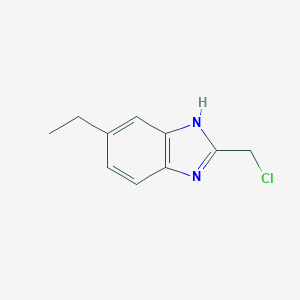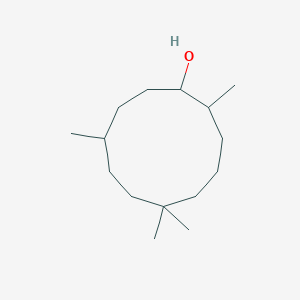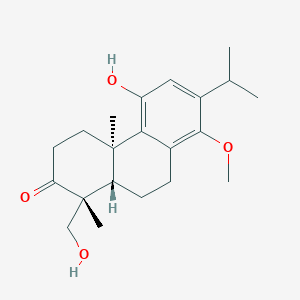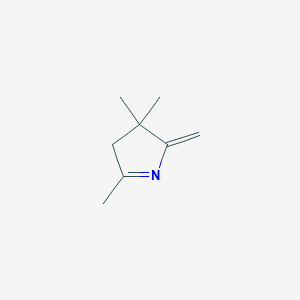
2,4,4-Trimethyl-5-methylidene-3H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-5-methylidene-3H-pyrrole, commonly known as TMP, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. TMP is a pyrrole derivative that is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of TMP is not fully understood. However, it has been proposed that TMP exerts its biological effects through the inhibition of various enzymes and proteins involved in cellular processes. TMP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical And Physiological Effects
TMP has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. TMP has also been found to exhibit antitumor properties and has been studied as a potential treatment for various types of cancer. Additionally, TMP has been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
TMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits various biological activities, which make it a potential candidate for the development of new drugs. However, there are also some limitations to using TMP in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems. Additionally, the synthesis of TMP is a multi-step process that can be time-consuming and expensive.
Future Directions
There are several future directions for the study of TMP. One area of research is the development of new drugs based on the structure of TMP. The antibacterial, antifungal, and antitumor properties of TMP make it a potential candidate for the development of new antibiotics and anticancer drugs. Another area of research is the study of the mechanism of action of TMP. Understanding how TMP exerts its biological effects can provide insights into the development of new drugs that target specific enzymes and proteins. Additionally, the neuroprotective effects of TMP make it a potential candidate for the development of new treatments for neurodegenerative diseases. Further research is needed to fully understand the potential applications of TMP in scientific research.
Conclusion:
In conclusion, TMP is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. It is synthesized through a multi-step process and exhibits various biochemical and physiological effects. TMP has been found to exhibit antibacterial, antifungal, and antitumor properties, as well as neuroprotective effects. While there are some limitations to using TMP in lab experiments, its potential applications in the development of new drugs make it an important area of research. Further research is needed to fully understand the potential applications of TMP in scientific research.
Synthesis Methods
TMP is synthesized through a multi-step process that involves the condensation of 2,4,4-trimethyl-2-cyclohexen-1-one with ammonia and formaldehyde. The resulting product is then subjected to a series of reactions that involve oxidation, cyclization, and dehydrogenation. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
TMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as antibacterial, antifungal, and antitumor properties. TMP has also been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
110466-34-7 |
|---|---|
Product Name |
2,4,4-Trimethyl-5-methylidene-3H-pyrrole |
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
2,4,4-trimethyl-5-methylidene-3H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-8(3,4)7(2)9-6/h2,5H2,1,3-4H3 |
InChI Key |
SHBMAYMOUQLZPZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C)C(C1)(C)C |
Canonical SMILES |
CC1=NC(=C)C(C1)(C)C |
synonyms |
2H-Pyrrole,3,4-dihydro-3,3,5-trimethyl-2-methylene-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



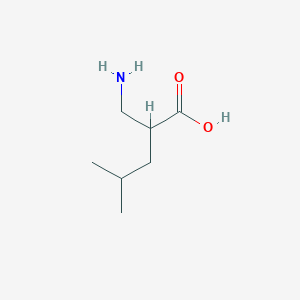
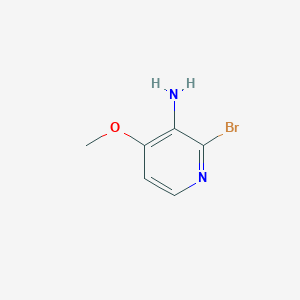
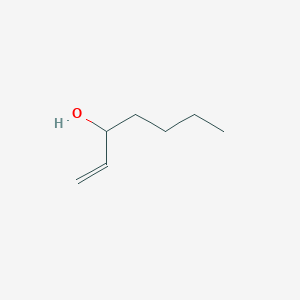
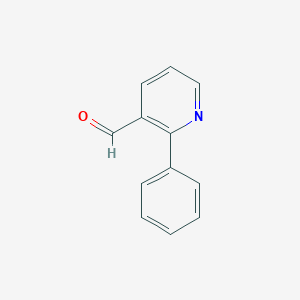
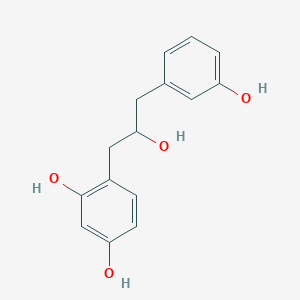
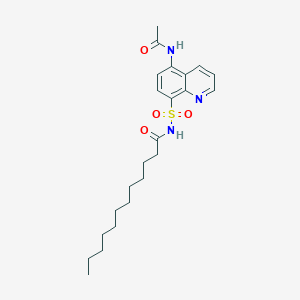
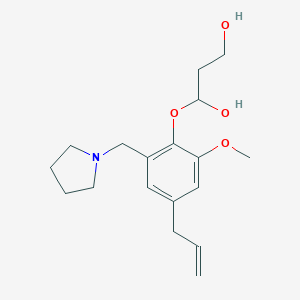
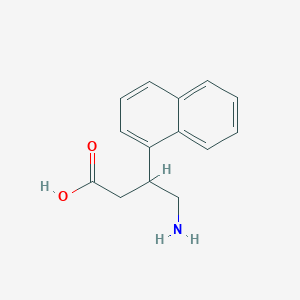
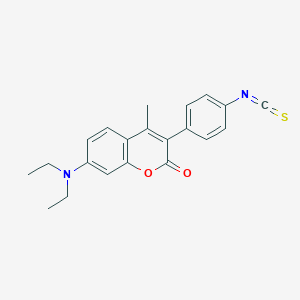
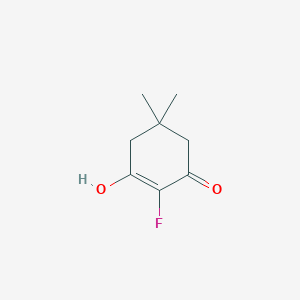
![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)
